Girard Reagent-d5, Girard Reagent-d5, powder
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Girard Reagent-d5 is a deuterated form of Girard Reagent, which is an N-substituted glycine hydrazide. This compound is primarily used as an isotope-containing labeling reagent. It is known for its ability to generate water-soluble hydrazones of carbonyl compounds, aiding in their separation. The molecular formula of Girard Reagent-d5 is C7H5D5BrN3O, and it has a molecular weight of 237.11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Girard Reagent-d5 involves the deuteration of Girard Reagent. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the pyridinium ring and the hydrazide group. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Girard Reagent-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The reaction is carried out under controlled conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Girard Reagent-d5 undergoes several types of chemical reactions, including:
Oxidation: The reagent can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The reagent can participate in substitution reactions, particularly in the presence of electrophilic reagents
Common Reagents and Conditions
Common reagents used in reactions with Girard Reagent-d5 include oxidizing agents, reducing agents, and electrophiles. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from reactions involving Girard Reagent-d5 include hydrazones, which are water-soluble and can be easily separated. These products are useful in various analytical and preparative applications .
Scientific Research Applications
Girard Reagent-d5 has a wide range of scientific research applications, including:
Mechanism of Action
Girard Reagent-d5 exerts its effects through the formation of hydrazones with carbonyl compounds. The hydrazone formation is facilitated by the presence of the hydrazide group, which reacts with the carbonyl group of the target compound. This reaction is highly selective and sensitive, making it useful for analytical applications. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to hydrazone formation .
Comparison with Similar Compounds
Girard Reagent-d5 is unique due to its deuterated nature, which enhances its stability and allows for precise quantification in mass spectrometry. Similar compounds include:
Girard Reagent-T: Trimethylacetylhydrazide ammonium chloride, used for similar labeling purposes but without deuteration
Girard Reagent-P: Pyridinioacetohydrazide chloride, another labeling reagent with different structural properties
Girard Reagent-D: N,N-dimethylglycine hydrazide hydrochloride, similar in function but not deuterated
Girard Reagent-d5 stands out due to its enhanced stability and specificity in labeling applications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H10BrN3O |
---|---|
Molecular Weight |
237.11 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C7H9N3O.BrH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
InChI Key |
URTAUWVMJKDFIX-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Br-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.